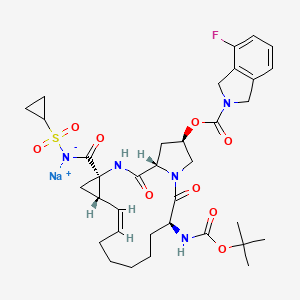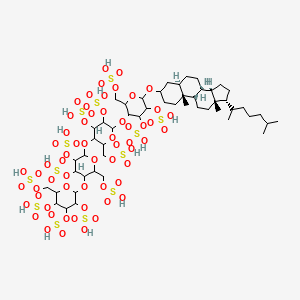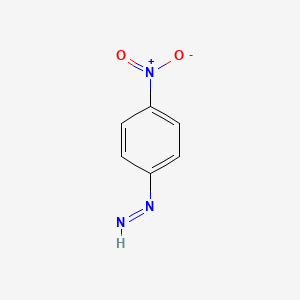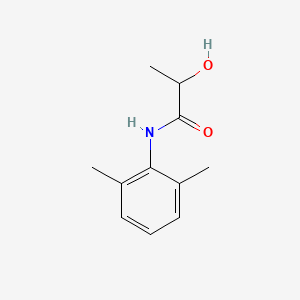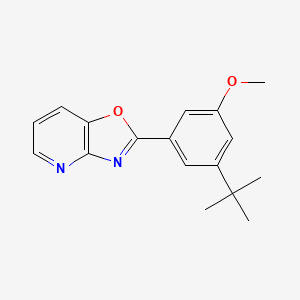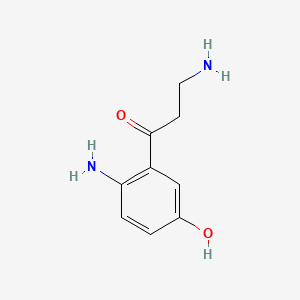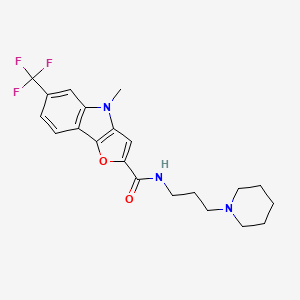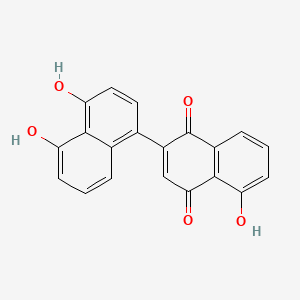
Hypoxylone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypoxylone is a hydroxy-1,4-naphthoquinone.
Aplicaciones Científicas De Investigación
Novel Azaphilone Compounds
Hypomiltin, a novel azaphilone from Hypoxylon hypomiltum, has been discovered and chemically characterized. Its presence in several Hypoxylon species points to a diverse array of secondary metabolites in these fungi, with potential applications in biochemical research and pharmaceutical development (Hellwig et al., 2005).
Cytotoxicity Studies
Research on Hypoxylon rubiginosum FS521, a sea-derived fungal strain, led to the isolation of new compounds with notable in vitro cytotoxic activities against various tumor cell lines. These findings could guide the development of new anticancer agents (Zhang et al., 2020).
Photochemical Properties
Studies on the photochemistry of hypocrellin B (HB), a peryloquinone derivative related to Hypoxylon, have revealed mechanisms of action that could be harnessed for phototherapy in medicine, particularly in skin disease treatments (Zhiyi et al., 1993).
Bioactive Compound Discovery
Investigations into Hypoxylon sp. have led to the discovery of new compounds with cytotoxicity against cancer cells. These findings expand the potential applications of Hypoxylon-derived compounds in pharmacology (Shi et al., 2016).
Propiedades
Número CAS |
89701-95-1 |
|---|---|
Fórmula molecular |
C20H12O5 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
2-(4,5-dihydroxynaphthalen-1-yl)-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C20H12O5/c21-14-5-1-3-11-10(7-8-16(23)18(11)14)13-9-17(24)19-12(20(13)25)4-2-6-15(19)22/h1-9,21-23H |
Clave InChI |
DWPXLJQPGHLLCH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)O)C3=CC(=O)C4=C(C3=O)C=CC=C4O |
SMILES canónico |
C1=CC2=C(C=CC(=C2C(=C1)O)O)C3=CC(=O)C4=C(C3=O)C=CC=C4O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(Z)-4-(ethylamino)but-2-enyl]-N-[4-[[(Z)-4-(ethylamino)but-2-enyl]amino]butyl]butane-1,4-diamine](/img/structure/B1194700.png)
